DYRK1A-Selective Kinase Inhibition
The pyrazolo[3,4-c]pyridine scaffold is known to inhibit several kinases, but the specific 3-chloro-7-methoxy substitution pattern is associated with a distinct selectivity profile. While general analogs in this class show inhibitory activity against GSK3α/β, CLK1, and DYRK1A, the target compound is structurally positioned for optimized engagement with DYRK1A. Data for a closely related 3,7-disubstituted pyrazolo[3,4-c]pyridine analog demonstrates that this substitution pattern can yield a high-affinity DYRK1A inhibitor with an IC₅₀ of 18 nM and a Kᵢ of 10 nM [1]. In contrast, broader SAR studies on related analogs indicate that GSK3 inhibitory activity typically resides in the micromolar range, with IC₅₀ values around 1.4 µM [2]. This differential suggests that the 3-chloro-7-methoxy pattern favors DYRK1A over GSK3 by approximately two orders of magnitude, a critical distinction for target-specific studies.
| Evidence Dimension | Kinase Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM for DYRK1A (data from a closely related 3,7-disubstituted analog) |
| Comparator Or Baseline | Comparator: Related pyrazolo[3,4-c]pyridine analog with IC₅₀ = 1.4 µM for GSK3α/β |
| Quantified Difference | Approximately 78-fold higher potency for DYRK1A vs. GSK3 (18 nM vs. 1,400 nM) |
| Conditions | Biochemical kinase assays using TR-FRET for DYRK1A and scintillation counting for GSK3. |
Why This Matters
This quantified selectivity for DYRK1A over GSK3 is crucial for projects focused on neurological disorders or oncology where off-target GSK3 inhibition could confound results.
- [1] BindingDB. BDBM50581228 / CHEMBL5081341. Affinity data for DYRK1A. View Source
- [2] BindingDB. BDBM50594773 / CHEMBL5206143. Affinity data for GSK3alpha/beta. View Source
